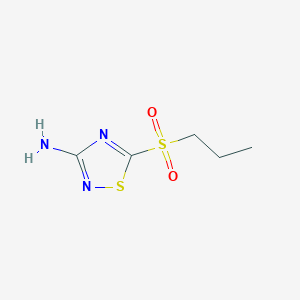
Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a decyldithio group, and a dimethylamino propyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The decyldithio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The dimethylamino propyl ester group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- 3-(Dimethylamino)propionic acid hydrochloride
Uniqueness
Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities
Propiedades
Número CAS |
918438-50-3 |
|---|---|
Fórmula molecular |
C18H37NO2S2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 3-(decyldisulfanyl)propanoate |
InChI |
InChI=1S/C18H37NO2S2/c1-4-5-6-7-8-9-10-11-16-22-23-17-13-18(20)21-15-12-14-19(2)3/h4-17H2,1-3H3 |
Clave InChI |
IBZPYILPDFJQFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSSCCC(=O)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
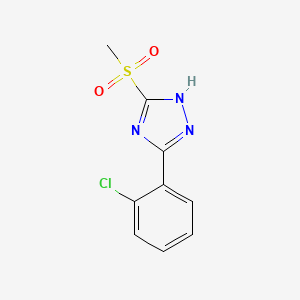
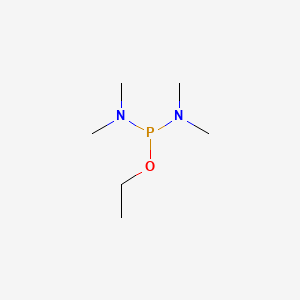

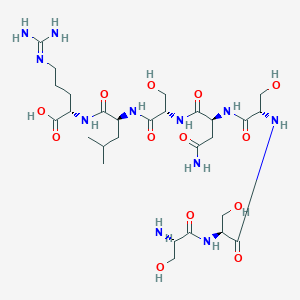
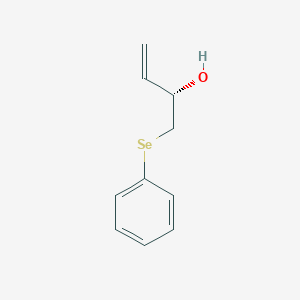
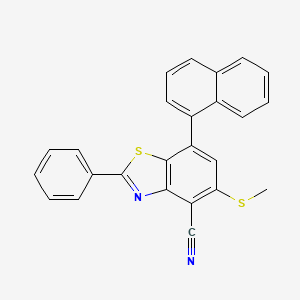
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
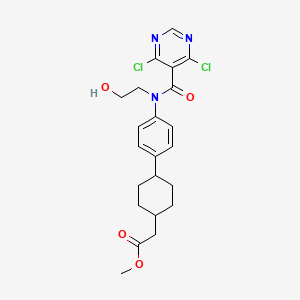
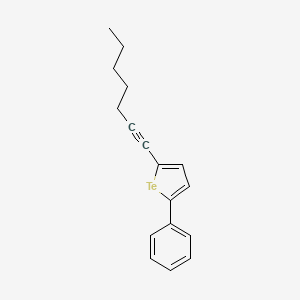
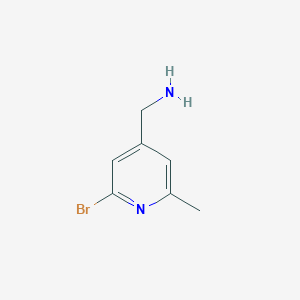
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
